molecular formula C17H17N3O4 B6429339 methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate CAS No. 1705525-17-2

methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B6429339
CAS No.: 1705525-17-2
M. Wt: 327.33 g/mol
InChI Key: FSDBYGFAJBJABC-UHFFFAOYSA-N
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Description

Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that features a pyrrolidine ring, a pyrazine moiety, and a benzoate ester

Preparation Methods

The synthesis of methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate can be compared to other compounds with similar structures, such as:

Biological Activity

Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

This compound features a unique structure that combines a pyrrolidine ring, a pyrazine moiety, and a benzoate ester. This structural diversity is believed to contribute to its biological activity, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind effectively to these targets, potentially inhibiting their activity or altering their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
  • Receptor Binding : Its ability to bind to specific receptors can modulate signaling pathways critical for cell proliferation and survival.

Structure-Activity Relationship (SAR)

Research on the SAR of this compound has revealed insights into how modifications to its structure can influence biological activity. For example, variations in the pyrazine or pyrrolidine components can significantly impact the compound's potency against specific targets.

Structural ModificationEffect on Activity
Substitution on the pyrazine ringIncreased potency against certain kinases
Alteration of the benzoate esterEnhanced solubility and bioavailability

Antitumor Activity

A study investigating the antitumor properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound exhibited an IC50 value indicative of potent antitumor activity, suggesting its potential as a lead compound for drug development.

Anti-inflammatory Effects

In another study focused on inflammation, this compound was shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Properties

IUPAC Name

methyl 2-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-17(22)14-5-3-2-4-13(14)16(21)20-9-6-12(11-20)24-15-10-18-7-8-19-15/h2-5,7-8,10,12H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDBYGFAJBJABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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